molecular formula C22H22N2O3S2 B5116724 4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide

4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide

Cat. No. B5116724
M. Wt: 426.6 g/mol
InChI Key: ILWJKSVMQFLIGR-UHFFFAOYSA-N
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Description

4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide is a chemical compound that belongs to the class of sulfonylurea drugs. It has been widely used in scientific research for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide involves the activation of ATP-sensitive potassium channels (KATP) in pancreatic beta cells, which leads to the depolarization of the cell membrane and subsequent insulin secretion. In cancer cells, this compound inhibits the activity of specific proteins involved in cell growth and survival, such as AKT and mTOR. In inflammation, it reduces the activation of NF-kB, a transcription factor that regulates the expression of inflammatory genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide depend on the specific disease and cell type being studied. In diabetes, this compound increases insulin secretion, which leads to a decrease in blood glucose levels. In cancer, it inhibits cell growth and induces apoptosis, which leads to a decrease in tumor size. In inflammation, it reduces the production of inflammatory cytokines and chemokines, which leads to a decrease in inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide in lab experiments include its well-established mechanism of action, its ability to selectively target specific signaling pathways, and its potential therapeutic applications in various diseases. However, its limitations include its relatively low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its safety and efficacy in humans.

Future Directions

The future directions for research on 4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide include the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential for drug interactions and side effects.
Conclusion:
In conclusion, 4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide is a chemical compound with potential therapeutic applications in various diseases. Its well-established mechanism of action, selective targeting of specific signaling pathways, and potential for future research make it a promising candidate for further studies. However, its limitations and the need for further research on its safety and efficacy in humans should be taken into consideration.

Synthesis Methods

The synthesis of 4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide involves the reaction of 4-methylphenylsulfonyl chloride with 2-phenylthioethylamine in the presence of a base such as triethylamine. The resulting product is then treated with benzoyl chloride to obtain the final compound. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and inflammation. In diabetes, this compound acts as a hypoglycemic agent by stimulating insulin secretion from pancreatic beta cells. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation, it has been reported to reduce the production of inflammatory cytokines and chemokines.

properties

IUPAC Name

4-[(4-methylphenyl)sulfonylamino]-N-(2-phenylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-17-7-13-21(14-8-17)29(26,27)24-19-11-9-18(10-12-19)22(25)23-15-16-28-20-5-3-2-4-6-20/h2-14,24H,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWJKSVMQFLIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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